

Technical Support Center: Synthesis of 2-Hydroxy-4-methylbenzonitrile

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Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzonitrile

Cat. No.: B101994

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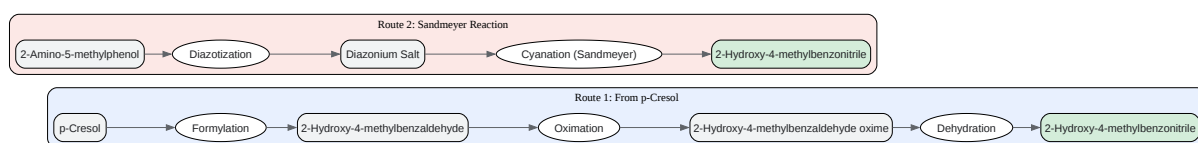
Welcome to the technical support center for the synthesis of **2-Hydroxy-4-methylbenzonitrile**. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.

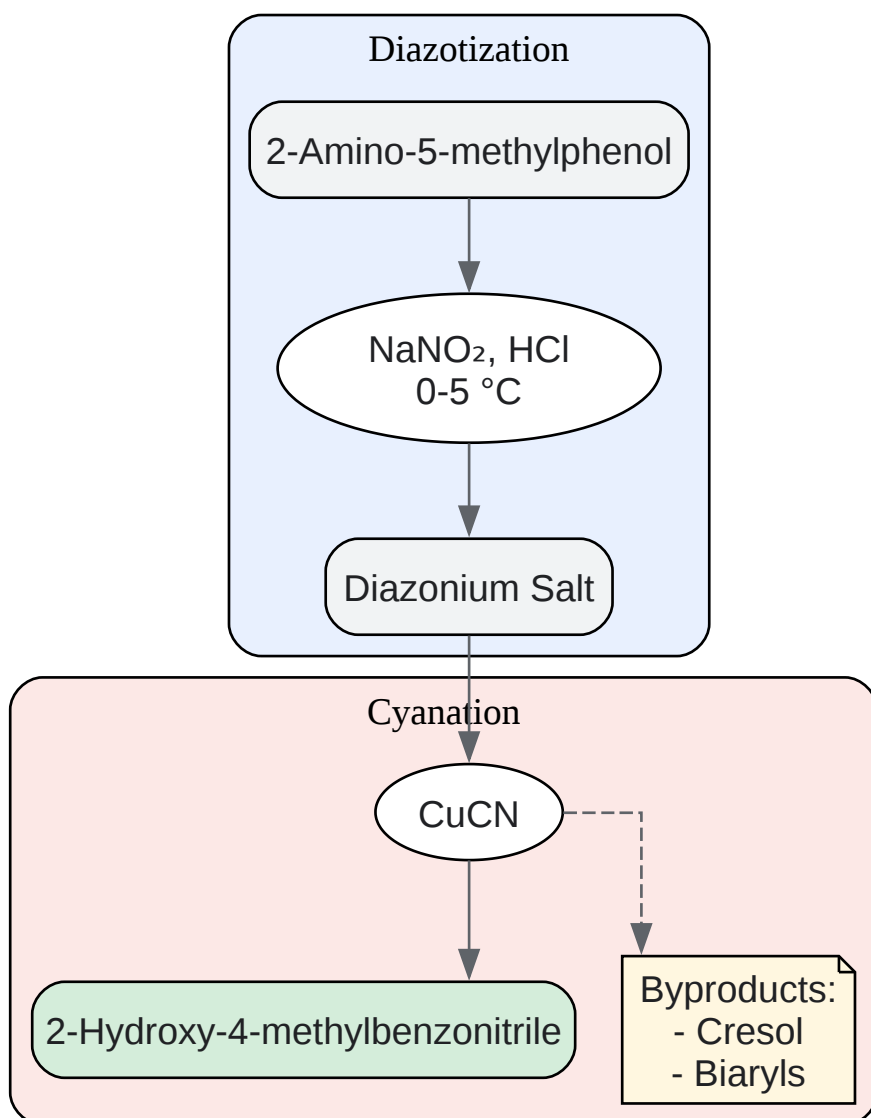
Introduction

2-Hydroxy-4-methylbenzonitrile is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis can be approached through several pathways, each with its own set of challenges. The most common routes involve the multi-step conversion of p-cresol or a Sandmeyer reaction from an appropriate aminophenol derivative. This guide will address specific issues you may encounter in these synthetic sequences, providing explanations grounded in chemical principles and offering practical, field-proven solutions.

Synthetic Pathways Overview

Two primary routes for the synthesis of **2-Hydroxy-4-methylbenzonitrile** are commonly employed. Each presents distinct advantages and challenges.





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